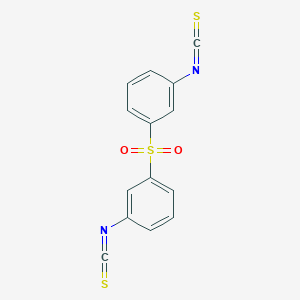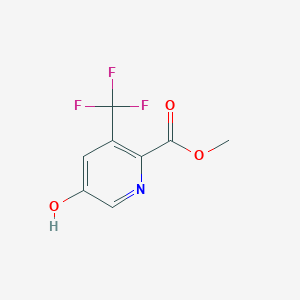
Methyl 5-hydroxy-3-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-hydroxy-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H6F3NO3. It is a derivative of picolinic acid and is characterized by the presence of a trifluoromethyl group at the 3-position and a hydroxyl group at the 5-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-3-(trifluoromethyl)picolinate typically involves the esterification of 5-hydroxy-3-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
化学反応の分析
Types of Reactions
Methyl 5-hydroxy-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-oxo-3-(trifluoromethyl)picolinic acid.
Reduction: Formation of 5-hydroxy-3-(trifluoromethyl)picolinic alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
科学的研究の応用
Methyl 5-hydroxy-3-(trifluoromethyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism of action of Methyl 5-hydroxy-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group at the 5-position can form hydrogen bonds with target proteins, further influencing their function.
類似化合物との比較
Methyl 5-hydroxy-3-(trifluoromethyl)picolinate can be compared with other similar compounds, such as:
Methyl 3-hydroxy-5-(trifluoromethyl)picolinate: Similar structure but with the hydroxyl and trifluoromethyl groups at different positions.
Methyl 3-fluoro-5-(trifluoromethyl)picolinate: Contains a fluorine atom instead of a hydroxyl group.
Methyl 4-(trifluoromethyl)picolinate: The trifluoromethyl group is at the 4-position instead of the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H6F3NO3 |
|---|---|
分子量 |
221.13 g/mol |
IUPAC名 |
methyl 5-hydroxy-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)6-5(8(9,10)11)2-4(13)3-12-6/h2-3,13H,1H3 |
InChIキー |
NMOVCMZBJZESPF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=N1)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


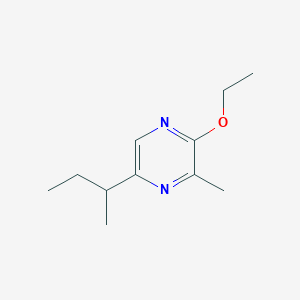
![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)
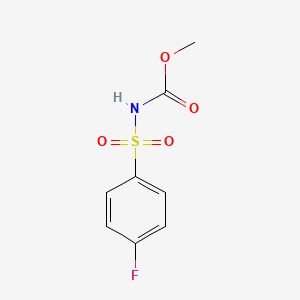
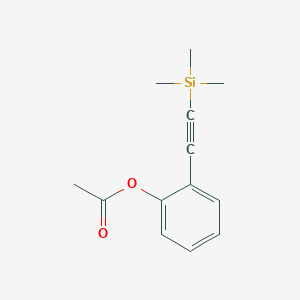

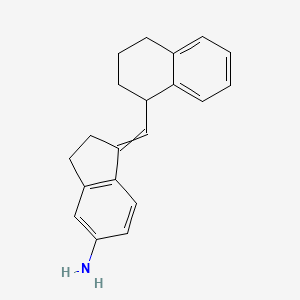
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
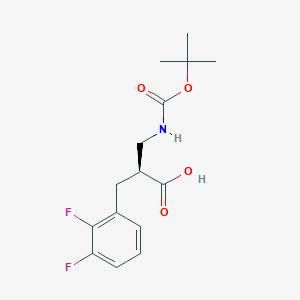
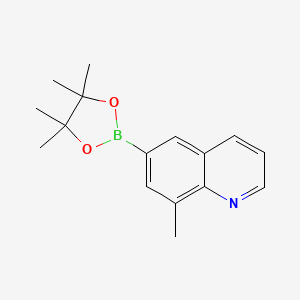
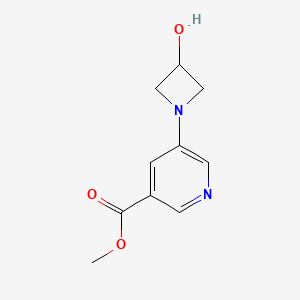
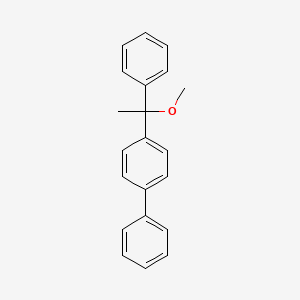
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
